molecular formula C20H18N4O4S B4838962 2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~,N~1~-DIPHENYLACETAMIDE

2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~,N~1~-DIPHENYLACETAMIDE

Cat. No.: B4838962
M. Wt: 410.4 g/mol
InChI Key: VHZKIEBUPSKSOA-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative characterized by a sulfanyl linker bridging a substituted pyrimidinyl moiety and an N,N-diphenylacetamide group. The pyrimidine core features a 5-acetylamino substituent, a hydroxyl group at position 4, and a ketone at position 6, creating a 1,6-dihydro tautomeric structure.

Properties

IUPAC Name

2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13(25)21-17-18(27)22-20(23-19(17)28)29-12-16(26)24(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,21,25)(H2,22,23,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZKIEBUPSKSOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(NC1=O)SCC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~,N~1~-DIPHENYLACETAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and β-dicarbonyl compounds under acidic or basic conditions.

    Substitution Reactions: Introduction of the acetylamino, hydroxy, and oxo groups onto the pyrimidine ring can be achieved through various substitution reactions using appropriate reagents.

    Formation of the Sulfanyl Linkage: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Diphenylacetamide Moiety: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group on the pyrimidine ring can undergo oxidation to form a carbonyl group.

    Reduction: The oxo group can be reduced to a hydroxy group under appropriate conditions.

    Substitution: The acetylamino group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of various substituted pyrimidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and hydroxy groups may participate in hydrogen bonding and electrostatic interactions, while the diphenylacetamide moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its combination of a modified pyrimidine ring and diphenylacetamide. Below is a comparative analysis with structurally related molecules:

Feature Target Compound Compound Compounds Compound
Core Structure 1,6-dihydropyrimidine with 5-acetylamino, 4-hydroxy, 6-oxo groups Similar pyrimidine core but lacks diphenylacetamide; includes sulfamoylphenyl group Hexanamide backbone with tetrahydropyrimidinyl and dimethylphenoxy groups Piperidinyl-propanamide with methoxymethyl and phenyl groups
Key Substituents Sulfanyl-linked N,N-diphenylacetamide Sulfanyl-linked N-(2-methyl-5-sulfamoylphenyl)acetamide Stereo-specific dimethylphenoxy and tetrahydropyrimidinyl substituents Methoxymethyl-piperidinyl and phenyl groups
Molecular Weight Estimated ~450–470 g/mol (based on structure) Higher (~500 g/mol due to sulfamoyl group) Significantly higher (~600–650 g/mol) Lower (~300 g/mol)
Pharmacological Role Hypothesized enzyme inhibition (e.g., kinases, dihydrofolate reductase) Likely targets sulfa-related enzymes or receptors (e.g., carbonic anhydrase) Complex peptide-like structure suggests protease or GPCR modulation Pharmaceutical intermediate; limited direct bioactivity
Solubility Moderate (diphenyl groups reduce aqueous solubility) Lower solubility due to sulfamoylphenyl hydrophobicity Poor (high molecular weight and steric hindrance) Higher (smaller size, methoxymethyl enhances polarity)

Key Findings

Compound : The sulfamoylphenyl group in this analog may confer enhanced binding to sulfa-drug targets (e.g., bacterial dihydropteroate synthase), but its reduced solubility compared to the diphenylacetamide variant could limit bioavailability .

Compounds : Stereochemical complexity (e.g., (R)- and (S)-configurations) in these molecules implies stricter receptor-binding requirements. Their larger size and peptide-like backbone contrast with the pyrimidine core of the target compound, suggesting divergent therapeutic applications .

Compound : As a synthetic intermediate, this compound lacks the functional groups (e.g., sulfanyl linker, pyrimidine ring) necessary for direct biological activity. Its simpler structure prioritizes synthetic utility over pharmacodynamics .

Research Implications

  • Target Compound : The diphenylacetamide group may improve blood-brain barrier penetration compared to ’s sulfamoylphenyl derivative, making it a candidate for CNS-targeted therapies.
  • Structural Limitations : The hydroxyl and ketone groups on the pyrimidine ring could render the compound susceptible to oxidation or hydrolysis, necessitating prodrug strategies.
  • Synthetic Challenges : The sulfanyl linker in the target compound and analogs requires precise regioselective synthesis, contrasting with the straightforward alkylation steps in ’s intermediate.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~,N~1~-DIPHENYLACETAMIDE
Reactant of Route 2
2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}-N~1~,N~1~-DIPHENYLACETAMIDE

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